![molecular formula C9H17N4O9P B10779539 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B10779539.png)
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid is a complex organic molecule featuring multiple functional groups, including an imidazole ring, hydroxyl groups, and a phosphoric acid moiety. This compound has significance in several biochemical pathways and synthetic applications due to its multifaceted chemical nature.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid typically involves the strategic coupling of an imidazole derivative with a sugar moiety followed by phosphorylation. The following steps outline a common synthetic route:
The imidazole-4-carboxamide core is synthesized from substituted imidazole precursors via amidation reactions.
The sugar component, often starting from ribose, undergoes protection and subsequent functionalization to achieve the desired stereochemistry and functional groups.
Coupling of the imidazole-4-carboxamide with the sugar moiety is achieved using dehydrating agents or coupling reagents such as EDC or DCC.
Deprotection steps restore the free hydroxyl groups, and phosphorylation is performed using phosphoric acid or phosphorus oxychloride in controlled conditions.
Industrial Production Methods
Industrial-scale synthesis of this compound leverages optimized routes and reaction conditions to ensure high yield and purity. Multi-step synthesis is conducted in large reactors with strict control over temperature, pH, and reagent addition rates. Purification involves crystallization or chromatography to isolate the target compound from side products and impurities.
化学反応の分析
Types of Reactions
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid undergoes several types of reactions:
Oxidation: : The hydroxyl groups can be oxidized to aldehydes or carboxylic acids using reagents like PCC or potassium permanganate.
Reduction: : The amino group can be reduced to primary amines using hydrogenation.
Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: : PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate).
Reduction: : H₂ (Hydrogen gas) with a Pd/C catalyst.
Substitution: : Alkyl halides or acid chlorides under basic conditions.
Major Products Formed
Oxidation can yield compounds with aldehyde or carboxyl functionalities.
Reduction products include primary amines.
Substitution reactions result in ether or ester derivatives.
科学的研究の応用
Chemistry
The compound is used as an intermediate in organic synthesis, particularly in the construction of nucleotide analogs and other complex molecules.
Biology
It serves as a building block in the synthesis of nucleotides, nucleosides, and related compounds, crucial for DNA and RNA synthesis studies.
Medicine
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid and its derivatives are explored for antiviral and anticancer properties due to their role in mimicking natural nucleotides and disrupting cellular processes.
Industry
The compound is utilized in the production of biochemical reagents and as a precursor in the synthesis of more complex pharmaceutical agents.
作用機序
The compound exerts its effects primarily through its incorporation into biochemical pathways as a nucleotide analog. It interacts with various enzymes and molecular targets involved in DNA and RNA synthesis, potentially inhibiting or modifying their activity. The presence of the phosphoric acid group facilitates its integration into metabolic processes, allowing it to mimic natural phosphate-containing biomolecules.
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): : A natural nucleotide with a similar phosphate group.
5-azacytidine: : A nucleoside analog with applications in cancer treatment.
Fludarabine: : An analog used in chemotherapy.
Unique Features
What sets 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid apart is its unique combination of an imidazole ring with a sugar moiety and a phosphoric acid group. This structural arrangement confers distinct chemical properties and reactivity, making it versatile in various scientific applications.
This compound’s unique structure and reactivity profile make it a valuable tool in research and industry, bridging the gap between chemistry and biology with its multifaceted applications.
特性
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4)/t3-,5-,6-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGMEHURDEDAZ-GWTDSMLYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N4O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
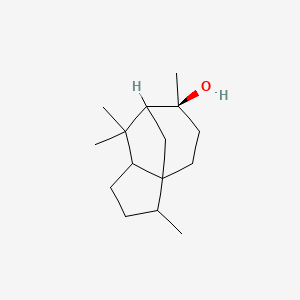
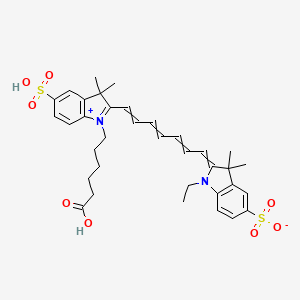
![(2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B10779485.png)
![2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride](/img/structure/B10779493.png)
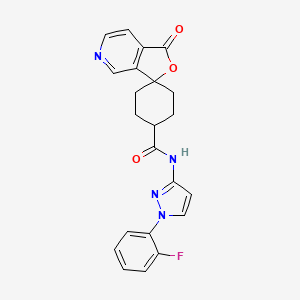
![(1S,3aR,3bR,5S,5aR,7S,9aR,9bR,11R,11aR)a 3a,3b,6,6,9aapentamethyla1a[(2R)a2,6,6a trimethyloxana2ayl]ahexadecahydroa1Ha cyclopenta[a]phenanthrenea5,7,11atriol](/img/structure/B10779515.png)
![6-[2-[3-(3-Ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B10779516.png)
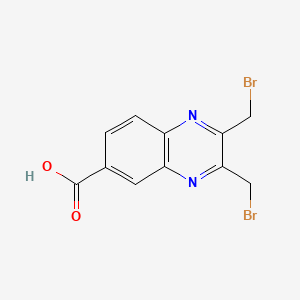
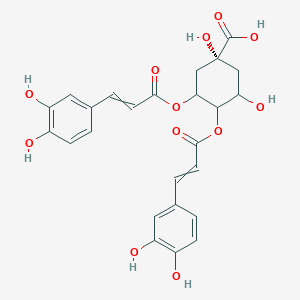
![2-[4-(2-aminobutylamino)pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride](/img/structure/B10779528.png)
![acetic acid;N-[(11S,18S,20R,21S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10779531.png)
![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779545.png)
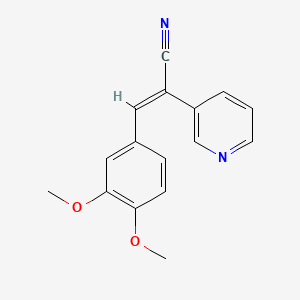
![(1R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B10779553.png)
